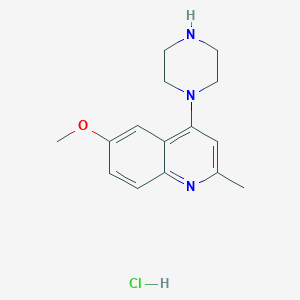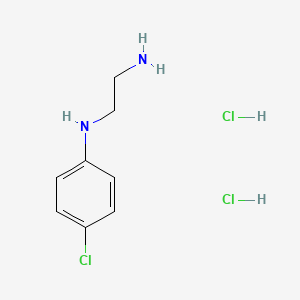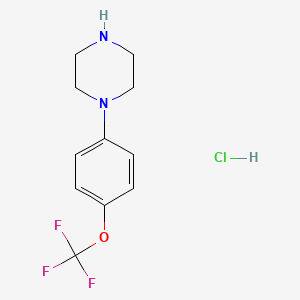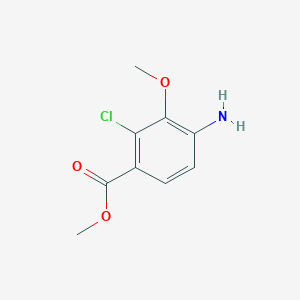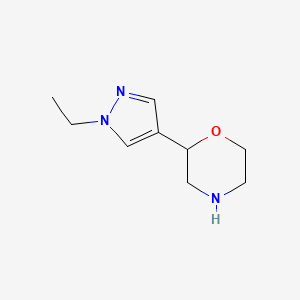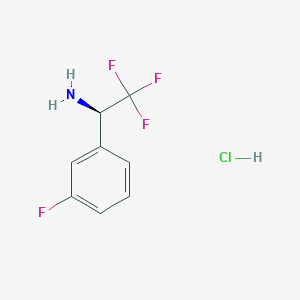![molecular formula C9H8ClN3O2 B1433486 1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione CAS No. 1383626-20-7](/img/structure/B1433486.png)
1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione
Overview
Description
The compound “1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione” is a chemical compound with a molecular weight of 225.63 . It is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The InChI code for this compound is1S/C9H8ClN3O2/c10-6-2-1-3-7 (11-6)12-13-8 (14)4-5-9 (13)15/h1-3H,4-5H2, (H,11,12) .
Scientific Research Applications
Computational Chemistry and Antioxidant Activity:
- The Mannich base 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, closely related to the queried compound, has been analyzed computationally for its antioxidant activity. Detailed vibrational analysis using experimental and computed IR and Raman spectra, NMR spectral analysis, and natural bond orbital (NBO) analysis were conducted to understand the compound's structure-property relationships. This research also involved assessing the molecular electrostatic potential (MEP) to identify electrophilic and nucleophilic reactive sites, thereby providing insights into the molecular behavior of similar compounds in antioxidant applications (Boobalan et al., 2014).
Synthesis of Dipeptide Analogues:
- The synthesis of dipeptide analogues containing pyrrolidine-2,4-diones, which are analogues of amino acids, demonstrates the compound's utility in creating novel biochemical structures. These synthesized compounds have been shown to adopt linear, extended conformations, suggesting their potential applications in peptide chemistry and drug design (Hosseini et al., 2006).
Pyrrole and Pyrrole Derivatives in Biological Molecules:
- Pyrrole and its derivatives, including pyrrolidines and pyrrolidinones, form the fundamental structural subunit for important biological molecules like heme and chlorophyll. This research delves into the preparation and utility of pyrrole derivatives in various applications, including solvents, dyes, and the synthesis of monomers like 1-vinyl-2-pyrrolidinone (Anderson & Liu).
Efficient Synthesis of Nα-Urethane-Protected β- and γ-Amino Acids:
- The compound 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione was utilized in a “one-pot” synthesis process to create Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA), illustrating its role in streamlined and efficient chemical synthesis methods (Cal et al., 2012).
Anti-cancer, Anti-inflammatory, and Anti-oxidant Studies:
- The compound 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol was synthesized and evaluated for its anti-cancer, anti-inflammatory, and anti-oxidant properties. The study included a thorough examination of the compound's molecular structure using density functional theory (DFT), vibrational assignments, and chemical shifts. The compound showed promising anti-inflammatory and anticancer activities, suggesting its potential in pharmacological applications (Zulfiqar et al., 2021).
Future Directions
properties
IUPAC Name |
1-[(6-chloropyridin-2-yl)amino]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c10-6-2-1-3-7(11-6)12-13-8(14)4-5-9(13)15/h1-3H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFRBRRCVOBQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



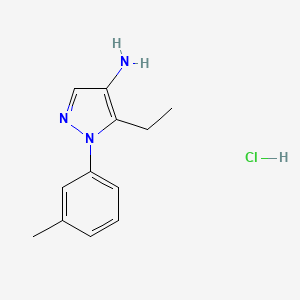
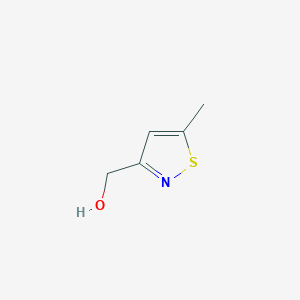
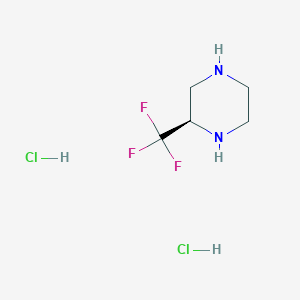
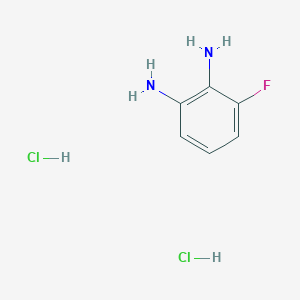
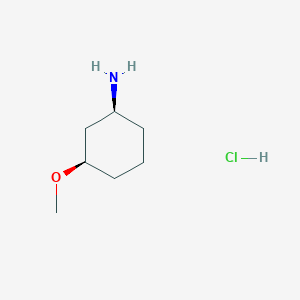
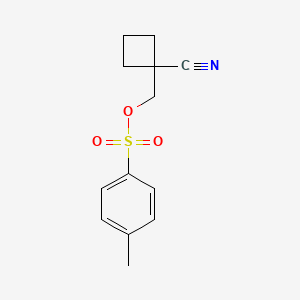
![3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433415.png)
